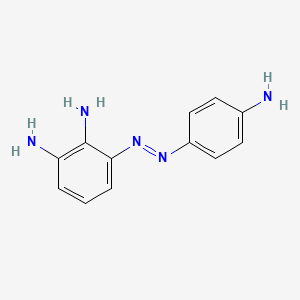
Bismark Brown
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismark Brown: is an aromatic azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including dyes and pigments. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: Bismark Brown can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1,2-benzenediamine under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Bismark Brown undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Environmental Applications
1.1 Water Treatment
Bismarck Brown R has been investigated for its adsorption properties in wastewater treatment. A study demonstrated the use of functionalized tungsten oxide nanorods for the removal of Bismarck Brown R from contaminated water. The optimal conditions for maximum adsorption efficiency were found to be at a pH of 7 and a temperature of 30°C, achieving approximately 98% removal of the dye from a 10 mg/L solution .
| Parameter | Optimal Condition | Removal Efficiency |
|---|---|---|
| pH | 7 | ~98% |
| Temperature | 30°C | |
| Initial Concentration | 10 mg/L |
1.2 Toxicity Studies
Research has indicated that Bismarck Brown Y exhibits endocrine-disrupting properties in aquatic organisms. In experiments involving Silurana tropicalis embryos, high concentrations of Bismarck Brown Y led to significant malformations and increased expression of oxidative stress-related genes .
Analytical Applications
2.1 Sensor Development
Recent studies have explored the oligomerization of Bismarck Brown with luminol to create novel conjugated oligomers for sensor applications. This method showed promise in detecting lithium ions with a detection limit as low as 5.1×10−6 M .
| Compound Used | Detection Limit |
|---|---|
| Lithium Ion Sensor | 5.1×10−6 M |
Biological Applications
3.1 Mutagenicity Studies
Bismarck Brown has been evaluated for its mutagenic potential, particularly as a substitute for chrysoidine dyes in fishing bait. Studies revealed that Bismarck Brown dyes with methyl substitutions exhibited higher mutagenic potency compared to non-methylated variants when tested using the Salmonella typhimurium assay .
Industrial Applications
4.1 Corrosion Inhibition
Bismarck Brown R has also been identified as a corrosion inhibitor for aluminum alloys in alkaline environments. The effectiveness of this dye as an inhibitor was assessed through various electrochemical techniques, highlighting its potential utility in industrial applications .
Case Studies
Case Study 1: Adsorption Mechanism
A study conducted on the adsorption of Bismarck Brown R using mesoporous silica (MCM-48) revealed that the synthesized adsorbent effectively captured the dye from aqueous solutions. The adsorption process was influenced by factors such as contact time and initial dye concentration .
Case Study 2: Optical Properties
The reversible isomerization behavior of Bismarck Brown Y under visible light irradiation was characterized using optical pump-probe experiments. The findings indicated distinct isomerization processes influenced by solvent type and environmental conditions, which could have implications for photonic applications .
作用機序
The mechanism of action of Bismark Brown involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The azo group can also undergo cleavage, releasing aromatic amines that may interact with cellular components.
類似化合物との比較
1,2-Benzenediamine: Lacks the azo group, making it less reactive in certain chemical reactions.
4-Aminobenzoic Acid: Contains a carboxyl group instead of an amino group, leading to different chemical properties and applications.
Azobenzene: A simpler azo compound with two phenyl groups, used primarily in dye and pigment industries.
Uniqueness: Bismark Brown is unique due to the presence of both amino and azo groups, allowing it to participate in a wide range of chemical reactions and making it versatile in various applications. Its ability to form stable complexes with metals and other compounds further enhances its utility in research and industry.
特性
CAS番号 |
80324-43-2 |
|---|---|
分子式 |
C12H13N5 |
分子量 |
227.27 g/mol |
IUPAC名 |
3-[(4-aminophenyl)diazenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N5/c13-8-4-6-9(7-5-8)16-17-11-3-1-2-10(14)12(11)15/h1-7H,13-15H2 |
InChIキー |
LBBAKTMYSIFTBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |
正規SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |
関連するCAS |
10114-58-6 (di-hydrochloride) |
同義語 |
Bismark Brown Bismark Brown, dihydrochloride C.I. 21000 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















